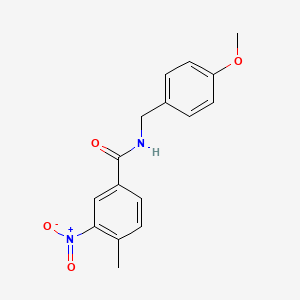![molecular formula C25H33N3O2 B5554261 1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)
1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including the introduction of the morpholine and benzyl groups into the piperidine framework. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity, indicating a complex synthesis pathway that enhances biological activity by introducing bulky moieties and specific functional groups (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a significant influence of the nitrogen atom's basic quality in the piperidine ring and the presence of specific substituents on biological activity. For example, compounds with a benzamide moiety substituted with bulky groups showed enhanced activity, highlighting the importance of molecular architecture (Sugimoto et al., 1992).
Chemical Reactions and Properties
Related piperidine compounds participate in various chemical reactions, leading to the formation of complexes and derivatives with different biological activities. The synthesis and characterization of such compounds involve reactions with morpholine, piperidine, and other amines, indicating a versatile reactivity profile suitable for generating diverse chemical entities (Petrov et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. X-ray crystallography of selected examples provides insights into the compounds' structural configurations, which are essential for understanding their interaction mechanisms and biological activities (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the molecular structure and substituents. Studies on related compounds have demonstrated their potential as inhibitors of acetylcholinesterase, indicating specific chemical properties that contribute to their biological activity (Sugimoto et al., 1990).
Scientific Research Applications
Disposition and Metabolism in Human Subjects
One study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. The study detailed the metabolism of this compound in humans, showing almost complete elimination over a 9-day period, primarily via feces. This research highlights the complex metabolic pathways involved in the pharmacokinetics of novel therapeutic agents, offering insights into drug design and development processes (Renzulli et al., 2011).
Imaging Applications in Cancer Diagnosis
Another application involves the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in patients with suspected primary breast cancer. The study demonstrates the potential of benzamides to visualize primary tumors through preferential binding to sigma receptors, highlighting the role of this chemical class in non-invasive cancer diagnosis (Caveliers et al., 2002).
Repellent Efficacy Against Insects
Research on the repellent efficacy of certain piperidine compounds against Aedes communis and Simulium venustum showcases another aspect of scientific applications. This study evaluates the protective potential of these compounds, contributing to the development of effective repellents for public health use (Debboun et al., 2000).
properties
IUPAC Name |
1-benzyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(22-10-12-27(13-11-22)19-21-6-2-1-3-7-21)26-18-23-8-4-5-9-24(23)20-28-14-16-30-17-15-28/h1-9,22H,10-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUQBKIJOGUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2CN3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(morpholin-4-ylmethyl)benzyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)
![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)


![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)
![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)